molecular formula C9H13NO B6204627 2-[1-(methylamino)ethyl]phenol CAS No. 60399-05-5

2-[1-(methylamino)ethyl]phenol

Cat. No.: B6204627
CAS No.: 60399-05-5
M. Wt: 151.2
InChI Key:
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Description

2-[1-(methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO It is a phenolic compound with a methylaminoethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(methylamino)ethyl]phenol can be achieved through several methods. One common approach involves the reaction of meta-hydroxyl acetophenone with methylamine through a Leuckart reaction, followed by an Eschweiler-Clarke reaction to obtain the desired product . This method is advantageous due to its short synthesis route, availability of raw materials, and relatively low production cost.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(methylamino)ethyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-[1-(methylamino)ethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(methylamino)ethyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

60399-05-5

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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